molecular formula C12H11NO4S B1381865 Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate CAS No. 1207175-02-7

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

Cat. No. B1381865
CAS RN: 1207175-02-7
M. Wt: 265.29 g/mol
InChI Key: HNWSHSARQVEGAQ-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate (M2BDC) is a synthetic compound with a variety of applications in the field of scientific research. It is a member of the class of compounds known as thiazole carboxylic acids, which have a wide range of biochemical and physiological effects. In particular, M2BDC has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This makes M2BDC a useful tool for studying the role of COX-2 in various diseases and conditions, as well as for investigating the effects of COX-2 inhibition on the body.

Scientific Research Applications

Anticancer Activity

Compounds with the benzo[d][1,3]dioxol moiety have been studied for their potential as anticancer agents. The structural motif is present in various compounds that exhibit significant pharmaceutical and biological applications . For instance, novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunits have shown promise due to their potential applications in pharmaceutics, including anticancer properties .

Organoselenium Chemistry

The synthesis of novel organoselenium compounds with benzo[d][1,3]dioxole subunits has been a focus of research due to their wide range of applications. These include organic synthesis, semiconducting materials, biochemistry, and catalysis. The antioxidant, antitumor, anti-infective, cytokine-inducing, and immuno-modulatory properties of these compounds make them particularly interesting for scientific research .

Antimicrobial Properties

Benzo[d][1,3]dioxole derivatives have been identified as having antimicrobial properties. This makes them valuable in the search for new treatments against various bacterial and fungal infections. The structural motif is known to be part of compounds that act as COX-2 inhibitors and possess antimicrobial activity .

Bioactive Compound Synthesis

The benzo[d][1,3]dioxol structure is integral to many natural products and synthetic organic chemistry. It has been used in the synthesis of bioactive compounds like LASSBio-294, which has shown inotropic and vasodilatory effects. This indicates the potential for developing new drugs with cardiovascular applications .

Antitumor Evaluation

A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds demonstrated potent growth inhibition properties, highlighting the therapeutic potential of this class of molecules .

Pharmaceutical Applications

The benzo[d][1,3]dioxol-5-yl moiety is a component of several pharmaceutical agents. It has been used in the design and synthesis of compounds with anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The detailed structure–activity relationship studies of these compounds provide a template for further optimization and understanding of indole anticancer molecules .

properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)8-5-18-11(13-8)7-2-3-9-10(4-7)17-6-16-9/h2-5,11,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWSHSARQVEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(N1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

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